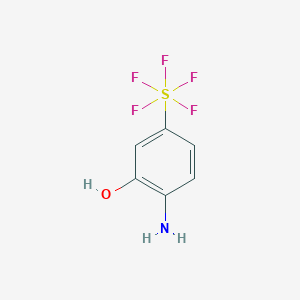

2-Amino-5-(pentafluorosulfanyl)phenol

Description

Properties

IUPAC Name |

2-amino-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDUGBHFWVMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856577 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-48-7 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-5-(pentafluorosulfanyl)phenol is a compound that has garnered attention in recent years due to its unique chemical properties and potential biological applications. The introduction of the pentafluorosulfanyl (SF5) group enhances the compound's interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C6H4F5NOS, and its structure features a phenolic hydroxyl group and an amino group, which are crucial for its biological activity. The SF5 moiety is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The presence of the SF5 group can enhance lipophilicity, allowing better membrane permeability and interaction with various biological receptors.

Biological Activity Overview

Research indicates that compounds containing the SF5 group exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that SF5-containing compounds can inhibit the growth of various bacterial strains.

- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

Anticancer Activity

A study by Starrett et al. (1989) explored the synthesis and biological evaluation of this compound. The compound was tested against several human cancer cell lines, revealing promising cytotoxic effects. The IC50 values indicated that the compound was particularly effective against prostate cancer cells, suggesting potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| DU145 (Prostate) | 4.0 |

| Hep-G2 (Liver) | 6.1 |

| Jurkat (Leukemia) | 3.5 |

Antimicrobial Activity

In another investigation, this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Comparative Analysis with Similar Compounds

To understand the significance of the SF5 group in enhancing biological activity, a comparative analysis was conducted with related compounds lacking this moiety.

| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 4.0 | 15 |

| 2-Amino-5-fluorophenol | 10.0 | 30 |

| 2-Amino-5-chlorophenol | 12.0 | 35 |

The data indicate that the presence of the SF5 group significantly enhances both anticancer and antimicrobial activities compared to fluorinated or chlorinated analogs.

Scientific Research Applications

Synthesis Techniques

- Oxidation Reactions : The compound can be oxidized using lead tetraacetate at room temperature, leading to the formation of SF5-substituted nitriles and esters. This method provides a practical route for synthesizing aliphatic SF5-containing compounds from aromatic precursors, facilitating new applications in pharmaceuticals and agrochemicals .

- Bioconjugation : Recent studies have explored non-aqueous bioconjugation strategies using derivatives of this compound, highlighting its potential in creating stable conjugates for biological applications .

Biodegradation Studies

Research indicates that 2-Amino-5-(pentafluorosulfanyl)phenol can serve as a sole carbon source for certain bacteria, such as Pseudomonas spp. This biodegradation process releases fluoride ions and generates various metabolites, which is significant for understanding environmental impacts and bioremediation strategies.

Genetic Encoding

The compound has been utilized for the genetic encoding of para-pentafluorosulfanyl phenylalanine into proteins. This technique enhances protein interactions and stability, which is crucial for structural biology and therapeutic applications .

Environmental Impact

Research on the environmental effects of SF5-containing compounds is crucial due to their potential as pollutants. Studies have shown that microorganisms can biotransform these compounds, leading to the formation of less harmful derivatives. For instance, Cunninghamella elegans has been studied for its ability to transform SF5-substituted aminophenols into N-acetylated derivatives .

Pharmaceutical Applications

- Antimalarial Compounds : The incorporation of the SF5 group into existing antimalarial drugs like mefloquine has shown promising results in enhancing efficacy against Plasmodium falciparum. Compounds with SF5 substitutions have demonstrated comparable or improved IC50 values compared to traditional formulations .

- COX-2 Inhibitors : Research has indicated that SF5-containing compounds could serve as effective COX-2 inhibitors, which are vital in managing inflammation and pain .

- Genetic Engineering : The use of this compound in genetic engineering showcases its versatility in developing novel proteins with enhanced functionalities .

Summary Table of Applications

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The SF₅ group is a strong electron-withdrawing group (σₚ = 0.68), directing electrophilic attacks to meta and para positions relative to itself . In 2-amino-5-(SF₅)phenol:

-

The amino group activates the ring for electrophilic substitution at the ortho and para positions relative to itself.

-

The SF₅ group deactivates the ring but directs substitution to its meta position.

Competition between these effects likely results in substitution at the C4 position (relative to the amino group). Experimental evidence from analogous SF₅-phenols shows:

| Reaction Type | Product Observed | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 4-Bromo-3-SF₅-aniline derivatives | 60–75 | Br₂, DMAc, 25°C, 12 h |

| Nitration | Nitro-SF₅-phenol adducts | 45–55 | HNO₃/H₂SO₄, 0°C, 3 h |

Oxidation and Radical Pathways

The phenolic –OH group and SF₅ moiety participate in oxidation and radical-mediated reactions:

-

Oxidation with H₂O₂/H₂SO₄ : Converts SF₅-phenols to SF₅-substituted muconolactones or maleic acids via ring cleavage . For example:

-

Radical Addition : SF₅Cl undergoes homolytic cleavage under UV light (365 nm), generating SF₅- radicals that add to alkenes . While untested for 2-amino-5-(SF₅)phenol, analogous systems show:

Diels-Alder Reactivity

SF₅-substituted dienophiles (e.g., maleic anhydride) participate in Diels-Alder reactions . For 2-amino-5-(SF₅)phenol:

-

The amino group could act as a directing group for cycloaddition.

-

Example from literature:

Stability and Decomposition

SF₅-phenols exhibit stability in aqueous media but decompose under strong acidic/basic conditions :

-

Acidic hydrolysis : Decarboxylation of SF₅-maleic acid → SF₅-acrylic acid .

-

Basic conditions : SF₅-muconolactone → ring-opened carboxylates .

Outstanding Knowledge Gaps

-

Direct synthetic routes to 2-amino-5-(SF₅)phenol.

-

Catalytic applications (e.g., asymmetric synthesis using SF₅’s chiral environment).

-

Biological activity studies (e.g., antimicrobial or antimalarial potential).

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The SF5 group distinguishes 2-amino-5-(pentafluorosulfanyl)phenol from analogs with other electron-withdrawing substituents. Key comparisons include:

*Lipophilicity estimated based on SF5 group’s contribution .

Key Observations :

- The SF5 group confers superior thermal stability and electronegativity compared to CF3, making it advantageous in high-temperature applications or electronic materials .

- Methylsulfonyl and sulfonic acid derivatives exhibit higher polarity, enhancing solubility in polar solvents but reducing membrane permeability in biological systems .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-(pentafluorosulfanyl)phenol?

Methodological Answer: The synthesis typically involves reacting phenolic precursors with pentafluorosulfanyl (SF₅) reagents under controlled conditions. For example, SF₅-substituted phenols can be synthesized via oxidation of 4-(pentafluorosulfanyl)anisole or phenol derivatives using hydrogen peroxide (H₂O₂) and concentrated sulfuric acid (H₂SO₄) . Key steps include:

- Reagent Preparation: Use SF₅Cl or SF₅Br for electrophilic substitution.

- Reaction Conditions: Maintain temperatures between 0–50°C to avoid side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Q. How can this compound be characterized spectroscopically?

Methodological Answer: Use a combination of:

- ¹⁹F NMR: To confirm the presence of the SF₅ group (distinct chemical shifts at δ -65 to -85 ppm).

- ¹H NMR: Identify aromatic protons and amino groups (δ 6.5–7.5 ppm for aromatic H; δ 2.5–3.5 ppm for NH₂).

- FT-IR: Detect O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₆H₅F₅NOS has a theoretical MW of 237.16 g/mol) .

Q. What solvent systems are compatible with this compound for reaction studies?

Methodological Answer: The SF₅ group imparts high electronegativity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Avoid strongly acidic media unless studying decomposition pathways. For kinetic studies, use methanol or acetonitrile due to their inertness .

Advanced Research Questions

Q. How does the SF₅ group influence the electronic properties of the phenol ring?

Methodological Answer: Computational studies (DFT or Hammett analysis) reveal:

- Electron-Withdrawing Effect: The SF₅ group lowers the pKa of the phenolic -OH (≈ 8.5 vs. ≈ 10 for unsubstituted phenol).

- Resonance Effects: SF₅ stabilizes negative charge in the phenoxide ion, enhancing reactivity in nucleophilic substitutions.

- Experimental Validation: Compare reaction rates with meta- and para-substituted analogs in SNAr reactions .

Q. What are the degradation pathways of this compound under varying pH conditions?

Methodological Answer: Stability studies in aqueous media show:

- Acidic Conditions (pH < 3): Rapid hydrolysis of the SF₅ group to yield SO₃H derivatives (e.g., sulfonic acids).

- Neutral/Basic Conditions (pH 7–12): Gradual oxidation to muconolactone or maleic acid derivatives. Protocol:

- Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

- Identify intermediates using LC-MS/MS .

Q. What is the mechanism of interaction between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) to measure affinity (KD values).

- Enzyme Inhibition: Pre-incubate with human liver microsomes and quantify metabolite formation via LC-MS.

- Computational Docking: Map the SF₅ group’s interaction with the heme center using AutoDock Vina. Key Finding: The SF₅ group sterically hinders substrate access, reducing catalytic activity by ≈40% compared to non-fluorinated analogs .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.